Triethyl(4-methylphenyl)germane
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Overview
Description
Triethyl(4-methylphenyl)germane is an organogermanium compound with the molecular formula C13H22Ge. It is a derivative of germane, where the germanium atom is bonded to a triethyl group and a 4-methylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Triethyl(4-methylphenyl)germane can be synthesized through several methods. One common approach involves the reaction of chlorotriethylgermane with 4-methylphenyl magnesium bromide in a solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation .
Another method involves the hydrogenation of aromatic germanes using a catalyst such as Rh2O3/PtO2·H2O. This method allows for the selective hydrogenation of the aromatic ring, resulting in the formation of saturated germanium compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as yield, cost, and scalability. The use of efficient catalysts and optimized reaction conditions is crucial for industrial production.
Chemical Reactions Analysis
Types of Reactions
Triethyl(4-methylphenyl)germane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert the compound into different germanium-containing species.
Substitution: The triethyl and 4-methylphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents such as halogens and organometallic compounds are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds .
Scientific Research Applications
Triethyl(4-methylphenyl)germane has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Sciences: It is used in the development of new materials with specific properties, such as semiconductors and polymers.
Mechanism of Action
The mechanism of action of Triethyl(4-methylphenyl)germane involves its interaction with molecular targets and pathways. The compound can form covalent bonds with various substrates, leading to the formation of new chemical species. The specific pathways and targets depend on the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Triethylgermane: Similar in structure but lacks the 4-methylphenyl group.
Tetramethylgermane: Contains four methyl groups instead of triethyl and 4-methylphenyl groups.
Triphenylgermane: Contains three phenyl groups instead of triethyl and 4-methylphenyl groups.
Uniqueness
Triethyl(4-methylphenyl)germane is unique due to the presence of both triethyl and 4-methylphenyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and material sciences .
Properties
CAS No. |
61124-36-5 |
---|---|
Molecular Formula |
C13H22Ge |
Molecular Weight |
250.94 g/mol |
IUPAC Name |
triethyl-(4-methylphenyl)germane |
InChI |
InChI=1S/C13H22Ge/c1-5-14(6-2,7-3)13-10-8-12(4)9-11-13/h8-11H,5-7H2,1-4H3 |
InChI Key |
OCZWJMQUDVHZCC-UHFFFAOYSA-N |
Canonical SMILES |
CC[Ge](CC)(CC)C1=CC=C(C=C1)C |
Origin of Product |
United States |
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